Cas no 1352799-79-1 ((3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone)

(3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone 化学的及び物理的性質
名前と識別子
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- (3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone
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(3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B683581-50mg |
(3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone |
1352799-79-1 | 50mg |
$ 207.00 | 2023-04-18 | ||
TRC | B683581-100mg |
(3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone |
1352799-79-1 | 100mg |
$ 391.00 | 2023-04-18 | ||
TRC | B683581-250mg |
(3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone |
1352799-79-1 | 250mg |
$ 936.00 | 2023-04-18 | ||
TRC | B683581-500mg |
(3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone |
1352799-79-1 | 500mg |
$ 1200.00 | 2023-09-08 |
(3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
(3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanoneに関する追加情報
Recent Advances in the Study of (3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone (CAS: 1352799-79-1)
In recent years, the compound (3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone (CAS: 1352799-79-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzofuran and methoxyphenyl moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.
The synthesis of (3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone has been optimized in recent studies to improve yield and purity. Researchers have employed palladium-catalyzed cross-coupling reactions and other advanced synthetic techniques to achieve efficient production of this compound. These advancements have facilitated further exploration of its pharmacological properties, enabling researchers to investigate its mechanism of action at the molecular level.
One of the most notable findings in recent studies is the compound's ability to selectively inhibit specific protein kinases involved in inflammatory pathways. In vitro and in vivo experiments have demonstrated that (3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone exhibits potent anti-inflammatory effects by modulating key signaling molecules such as NF-κB and MAPK. These results suggest its potential as a lead compound for the development of new anti-inflammatory drugs with fewer side effects compared to existing therapies.
Additionally, preliminary studies have explored the compound's anticancer properties. Researchers have observed that (3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone can induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. The compound's ability to disrupt cell cycle progression and inhibit angiogenesis has positioned it as a candidate for further investigation in oncology research. However, more extensive preclinical studies are required to fully elucidate its efficacy and safety profile.
Despite these promising findings, challenges remain in the development of (3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Recent efforts have focused on designing derivatives with improved pharmacokinetic properties while retaining the compound's biological activity.
In conclusion, (3-Bromo-4-methoxyphenyl)(2-ethyl-3-benzofuranyl)methanone (CAS: 1352799-79-1) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with recent advancements in synthesis and characterization, make it a valuable subject of ongoing research. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for new treatment options in inflammatory diseases and cancer.
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